molecular formula C25H26N4O2 B2987660 N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide CAS No. 1797725-19-9

N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide

Cat. No.: B2987660
CAS No.: 1797725-19-9
M. Wt: 414.509
InChI Key: RHCVOMYLCZPJJM-UHFFFAOYSA-N
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Description

This compound features a xanthene-carboxamide core linked to a piperidine ring substituted with a 6-methylpyridazin-3-yl group.

Properties

IUPAC Name

N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-17-10-11-23(28-27-17)29-14-12-18(13-15-29)16-26-25(30)24-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)24/h2-11,18,24H,12-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCVOMYLCZPJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog Overview

The following compounds share the 9H-xanthene-9-carboxamide backbone but differ in substituents on the piperidine ring or adjacent groups:

Compound Name Key Substituent(s) Molecular Formula Molecular Weight logP PSA (Ų) HBD/HBA Reference
N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide Ethyl-piperidine C21H24N2O2 336.43 3.0195 34.73 1/4
N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide Trifluoroethyl-piperidine C22H23F3N2O2 404.40 N/A N/A 1/4*
N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide Pyrrolidinylsulfonyl-phenyl C24H22N2O4S 434.51 N/A N/A 1/6
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide Oxadiazole-pyrrole C22H18N4O3 386.40 N/A N/A 1/7

*Estimated based on structural similarity.

Key Differences and Implications

Substituent Effects on Lipophilicity (logP)
  • The ethyl-piperidine analog (logP = 3.02) demonstrates moderate lipophilicity, suitable for balancing membrane permeability and solubility.
  • The oxadiazole-pyrrole substituent introduces polar heterocycles, which may lower logP compared to alkyl or aryl groups.
Hydrogen-Bonding and Polar Surface Area (PSA)
  • All analogs retain one hydrogen bond donor (HBD) from the carboxamide group. Hydrogen bond acceptors (HBA) vary: Ethyl-piperidine: 4 HBAs (xanthene oxygen, carboxamide oxygen, piperidine nitrogen) . Pyrrolidinylsulfonyl-phenyl: 6 HBAs (additional sulfonyl and pyrrolidine groups) .
  • Higher PSA (e.g., 34.73 Ų for the ethyl-piperidine analog) suggests moderate solubility, while bulkier substituents (e.g., sulfonyl groups) may further increase PSA and improve solubility.
Steric and Electronic Effects
  • Trifluoroethyl groups add steric bulk and electron-withdrawing effects, which could influence binding affinity or metabolic stability.

Pharmacological Considerations (Inferred from Structural Trends)

  • Ethyl-piperidine analog : The moderate logP and PSA align with oral bioavailability trends observed in small-molecule drugs .
  • Trifluoroethyl-piperidine analog : Enhanced lipophilicity may favor CNS-targeting applications but could increase off-target binding risks .
  • Pyrrolidinylsulfonyl-phenyl analog : High PSA and sulfonyl group suggest suitability for extracellular targets (e.g., kinases) with reduced cell permeability .

Q & A

Q. What are the standard synthetic routes for N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide?

The synthesis typically involves multi-step protocols:

  • Intermediate preparation : The pyridazin-3-yl-piperidine moiety is synthesized via nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the 6-methylpyridazine group to the piperidine ring .
  • Xanthene-carboxamide linkage : The xanthene core is functionalized with a carboxamide group, followed by alkylation of the piperidine intermediate. Reaction conditions (e.g., Pd catalysis, temperature, solvent polarity) significantly influence yields .
  • Purification : Column chromatography or recrystallization is used to isolate the final compound. Yields range from 19% to 50% depending on coupling efficiency .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement. For example, piperidine methylene protons appear as multiplet signals at δ 2.5–3.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with deviations < 2 ppm for structural confirmation .
  • HPLC : Purity is assessed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Storage : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the carboxamide group .
  • Light sensitivity : The xanthene core is prone to photodegradation; experiments should avoid prolonged UV/visible light exposure .

Advanced Research Questions

Q. How can coupling reactions in the synthesis be optimized to improve regioselectivity and yield?

  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) enhances Suzuki-Miyaura coupling efficiency for pyridazine-piperidine intermediates. Ligand-to-metal ratios (1:1 to 2:1) reduce side-product formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while microwave-assisted synthesis reduces reaction time from 24h to 2h .

Q. How can computational methods predict biological targets and structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., GSK-3β) by aligning the xanthene-carboxamide moiety in hydrophobic pockets .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity. Meta-substitutions on the pyridazine ring enhance binding affinity by 30% .

Q. What strategies resolve discrepancies in biological activity data across in vitro and in vivo studies?

  • Metabolic profiling : LC-MS/MS identifies active metabolites in plasma. For instance, hydroxylation of the piperidine ring may increase off-target effects .
  • Dose-response normalization : Adjust for bioavailability differences by calculating IC50_{50} ratios (e.g., in vitro IC50_{50} = 50 nM vs. in vivo EC50_{50} = 200 nM) using allometric scaling .

Q. How can regioselective functionalization of the xanthene core improve pharmacokinetic properties?

  • Substituent positioning : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 2-position of xanthene increases metabolic stability by reducing CYP3A4-mediated oxidation .
  • Prodrug design : Esterification of the carboxamide group enhances solubility; hydrolysis in vivo regenerates the active form .

Data Contradiction Analysis

  • Variable synthetic yields : Discrepancies in yield (19%–50%) arise from differences in coupling catalysts (Pd vs. Cu-mediated) and solvent purity. Reproducibility requires strict control of anhydrous conditions .
  • Biological activity outliers : Inconsistent IC50_{50} values may stem from assay variations (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase studies) .

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